molecular formula C10H24Cl2N2 B1394012 (1-Isobutylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1229623-70-4

(1-Isobutylpiperidin-4-yl)methanamine dihydrochloride

Cat. No.: B1394012
CAS No.: 1229623-70-4
M. Wt: 243.21 g/mol
InChI Key: YUFCFSRWCUGTQU-UHFFFAOYSA-N
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Description

(1-Isobutylpiperidin-4-yl)methanamine dihydrochloride, commonly referred to as IPMA-D, is a low-molecular-weight amine compound with a unique structure that has been used in a variety of scientific applications. It is a useful tool for researchers and scientists in the fields of biochemistry, physiology, and pharmacology, as well as for drug discovery and development. IPMA-D has a wide range of properties, including its ability to act as a chiral center, which makes it an attractive molecule for use in a variety of laboratory experiments. In

Scientific Research Applications

Biased Agonism and Antidepressant Activity

A study by Sniecikowska et al. (2019) investigated novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity. These compounds demonstrated a preference for ERK1/2 phosphorylation and exhibited high potency and efficacy as antidepressants in rat models. This suggests potential applications of similar derivatives in the treatment of depression (Sniecikowska et al., 2019).

Diversified Therapeutic Profile

In 2020, Sniecikowska et al. also discovered novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine with distinct in vivo profiles. These compounds showed potential for diverse central nervous system pathologies due to their differential “signaling fingerprints” and ability to target various signaling pathways. This highlights the versatility of these derivatives in potentially treating a range of neurological conditions (Sniecikowska et al., 2020).

Scaffold Stabilizing Conformations

Bucci et al. (2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations. This research demonstrated the potential of such scaffolds in the stabilization of specific molecular structures, which could be significant in the development of novel pharmaceuticals (Bucci et al., 2018).

Antimicrobial Activity

A study by Vedavathi et al. (2017) on the synthesis of novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine showed significant in vitro antibacterial and antifungal activities. This research points towards the potential use of these compounds in developing new antimicrobial agents (Vedavathi et al., 2017).

Development of Selective 5-HT1A Receptor Biased Agonists

Sniecikowska et al. (2019) highlighted the development of selective 5-HT1A receptor biased agonists, such as NLX-101, which preferentially activates 5-HT1A receptors in cortical regions. This has implications for the treatment of CNS disorders involving dysfunction of serotonergic neurotransmission (Sniecikowska et al., 2019).

Properties

IUPAC Name

[1-(2-methylpropyl)piperidin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-9(2)8-12-5-3-10(7-11)4-6-12;;/h9-10H,3-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFCFSRWCUGTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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